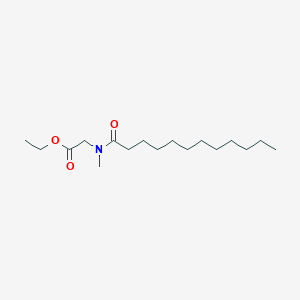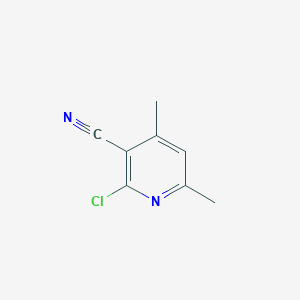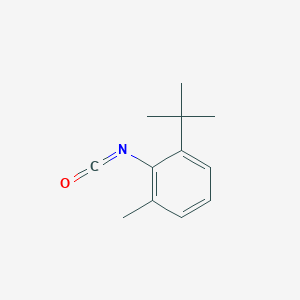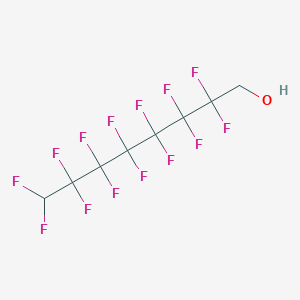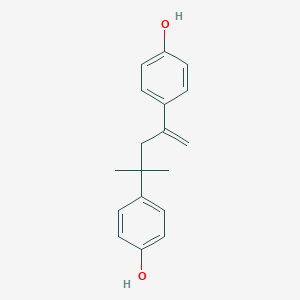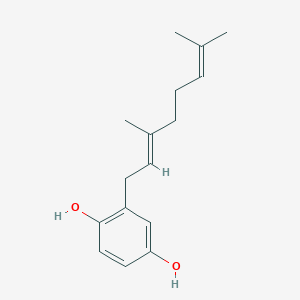
1-アミノ-1-シクロペンタンメタノール
概要
説明
“(1-Aminocyclopentyl)methanol” is an organic compound with the molecular formula C6H13NO . It is a colorless to pale yellow liquid with special ammonia and hydroxyl functional groups . It is water-soluble and soluble in a variety of organic solvents .
Synthesis Analysis
“(1-Aminocyclopentyl)methanol” can be obtained by amination of cyclopentylmethanol . The specific preparation method is to react cyclopentyl methanol with ammonia gas at an appropriate temperature and pressure, and usually a metal catalyst such as palladium or copper is used to accelerate the reaction .Molecular Structure Analysis
The molecular structure of “(1-Aminocyclopentyl)methanol” is represented by the InChI string:InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2 . The Canonical SMILES representation is: C1CCC(C1)(CO)N . Chemical Reactions Analysis
“(1-Aminocyclopentyl)methanol” is widely used in the field of organic synthesis . It can be used as a chemical reagent and intermediate for the synthesis of various organic compounds, such as drugs, rubber antioxidants, and dyes . It can also be used to prepare compounds such as cyclopentylcarbinol glycidyl ether, cyclopentylformaldehyde, and cyclopentylmethylamine .Physical And Chemical Properties Analysis
“(1-Aminocyclopentyl)methanol” has a molar mass of 115.17 g/mol . It has a density of 0.9837 (rough estimate), a melting point of 20°C (lit.), and a boiling point of 85-90°C10mm Hg (lit.) . Its vapor pressure is 0.152mmHg at 25°C, and its refractive index is estimated to be 1.4713 .科学的研究の応用
キサンチン誘導体複素環縮合系の合成
シクロロイシノールは、キサンチン誘導体複素環縮合系の合成に用いられます . これらの系は、カフェインやテオフィリンなど、さまざまな生物活性化合物中に存在するため重要です。 シクロロイシノールがこのような複雑な分子の構築に関与できることは、医薬品化学におけるその価値を強調しています。
医薬品化学におけるビルディングブロック
汎用性の高いビルディングブロックとして、シクロロイシノールは医薬品化学合成に用いられます . より大きな分子への組み込みは、特に神経疾患や癌を標的とする新しい治療薬の開発に不可欠です。
有機合成中間体
シクロロイシノールは、さまざまな有機化合物の合成における化学試薬および中間体として役立ちます . その用途は、医薬品、ゴム系酸化防止剤、染料の製造にまで及び、工業化学における幅広い用途を示しています。
生化学研究
生化学実験では、シクロロイシノールは、ラット初代肝細胞におけるS-アデノシルメチオニン(SAM)レベルを低下させることが示されています . これは、メチオニンサルベージ経路を介して5'-メチルチオアデノシンからSAMへの変換を阻害することで達成され、代謝研究におけるその可能性を強調しています。
量子化学
シクロロイシノールの誘導体は、量子化学において、新しい有機半導体の特性を理解するために不可欠な酸化還元電位を計算するために使用できます . これらの計算は、電子機器や光起電力に用いられる材料の開発に不可欠です。
環境修復
シクロロイシノールとは直接関連しませんが、その構造アナログであるシクロデキストリンは、環境修復に用途が見出されています . これは、シクロロイシノールを修飾して、環境から汚染物質を除去するのに役立つ誘導体を作成できる可能性を示唆しています。
作用機序
Target of Action
1-Amino-1-cyclopentanemethanol, also known as (1-Aminocyclopentyl)methanol or Cycloleucinol, is a compound that has been found to be a selective inhibitor of neutral endopeptidase . Neutral endopeptidase (NEP) is an enzyme that plays a crucial role in the breakdown of certain peptides in the body, including those involved in regulating blood pressure and inflammation .
Mode of Action
The compound interacts with its target, neutral endopeptidase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s ability to break down specific peptides, thereby increasing the levels of these peptides in the body . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of neutral endopeptidase by 1-Amino-1-cyclopentanemethanol affects several biochemical pathways. Primarily, it impacts the metabolism of peptides such as bradykinin and atrial natriuretic peptide, which are involved in blood pressure regulation and sodium homeostasis . By inhibiting the breakdown of these peptides, the compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
Given its molecular structure and water solubility , it is likely to have good bioavailability
Result of Action
The primary result of the action of 1-Amino-1-cyclopentanemethanol is the increased levels of certain peptides in the body due to the inhibition of neutral endopeptidase . This can lead to changes in blood pressure regulation and sodium homeostasis, among other physiological effects . The specific molecular and cellular effects are subject to ongoing research.
特性
IUPAC Name |
(1-aminocyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZJLMPXLQDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145678 | |
| Record name | Cyclopentanemethanol, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10316-79-7 | |
| Record name | [1-Aminocyclopentyl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10316-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanemethanol, 1-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010316797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanemethanol, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclopentanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOCYCLOPENTANEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ28V2QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

